n-Benzyl-2,2-dimethoxyethanamine
Overview
Description
n-Benzyl-2,2-dimethoxyethanamine: is an organic compound with the molecular formula C11H17NO2. It is characterized by a benzyl group attached to a 2,2-dimethoxyethanamine moiety. This compound is used in various chemical syntheses and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The preparation of n-Benzyl-2,2-dimethoxyethanamine can involve the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction typically occurs under acidic conditions to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, reacting with 2,2-dimethoxyethylamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Benzyl-2,2-dimethoxyethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Secondary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
n-Benzyl-2,2-dimethoxyethanamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is involved in the development of antimalarial agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of n-Benzyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the dimethoxyethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- n-Benzyl-2,2-dimethoxyethylamine
- 2,2-dimethoxyethylbenzylamine
- n-Benzyl-2,2-dimethoxyethan-1-amine
Uniqueness: n-Benzyl-2,2-dimethoxyethanamine is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both benzyl and dimethoxyethanamine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-benzyl-2,2-dimethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODLUMZUJRFPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970215 | |
Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-88-8 | |
Record name | 54879-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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